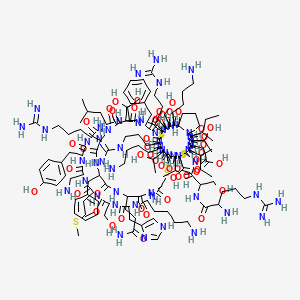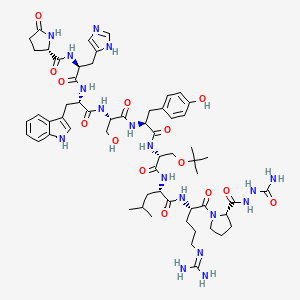![molecular formula C₂₃H₂₃N₃O₁₃S B1140136 Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate CAS No. 221287-92-9](/img/structure/B1140136.png)
Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar glucuronide derivatives involves the reaction of carboxylic acid drugs with methyl acetyl derivatives of glucopyranuronate, followed by the chemo-selective enzymatic removal of protecting groups. This method was employed in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, showcasing a straightforward chemo-enzymatic procedure (A. Baba & T. Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of related glucuronide compounds and their derivatives is often elucidated using crystallographic studies, which provide insights into the arrangement of atoms within the molecule and its three-dimensional conformation. For instance, crystallographic and computational studies on glucopyranosyl-1H-1,2,3-triazole derivatives have helped in understanding their binding with biological targets, demonstrating the importance of molecular structure in the compound's biological activity (K.-M. Alexacou et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation of derivatives through reactions like condensation, saponification, and acylation, leading to the formation of disaccharide derivatives and other complex structures. These reactions are crucial for modifying the compound's properties for specific applications (K. Matta & J. Barlow, 1977).
Physical Properties Analysis
The physical properties, including polymorphism, solubility, and crystalline structure, significantly impact the compound's usability in various applications. Studies have investigated the polymorphic forms of similar glucopyranuronate derivatives, providing valuable information on their physical characteristics and stability under different conditions (J. A. Hayes et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, define the compound's suitability for specific chemical reactions and its potential biological activity. For example, the trypanocidal activity of related compounds has been evaluated, highlighting the importance of chemical properties in determining biological effects (L. Tonin et al., 2009).
Aplicaciones Científicas De Investigación
However, to provide value and align with the request for information on scientific research applications excluding drug use, dosage, and side effects, it's worth considering a broader perspective on similar compounds or related research areas. Compounds with complex structures like the one mentioned often play roles in biochemistry and pharmacology, including acting as intermediates in synthetic pathways or as potential modulators of biological activity. Research in these areas typically focuses on understanding the chemical properties, biological interactions, and potential therapeutic applications of such molecules.
For research and analysis of similar compounds or in closely related fields, here are some general insights based on the available scientific literature:
Biological Activities of Complex Molecules : Studies on compounds with intricate structures often explore their biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. For instance, derivatives of 1,2,4-triazoles have shown a range of biological activities, including antimicrobial and antifungal properties, which are promising for pharmaceutical applications (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].
Chemical Modifications and Biological Effects : Chemical derivatization of molecules, such as sulfonylation, carboxymethylation, phosphorylation, or acetylation, can significantly alter their solubility and biological activities. This principle is evident in the study of D-glucans, where such modifications enhance their solubility and potentially their biological activities as antioxidants and anticoagulants (Kagimura et al., 2015)[https://consensus.app/papers/activities-derivatized-dglucans-review-kagimura/76abbfde0e47537e947610e043d9509e/?utm_source=chatgpt].
Advanced Oxidation Processes (AOPs) : Research into the degradation of compounds, including pharmaceuticals and pollutants, through AOPs, highlights the importance of understanding chemical reactions in environmental and health-related contexts. Such studies often focus on pathways, by-products, and the biotoxicity of degradation products (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCAGQTKJRRDM-NJCLPOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108808 | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate | |
CAS RN |
221287-92-9 | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221287-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
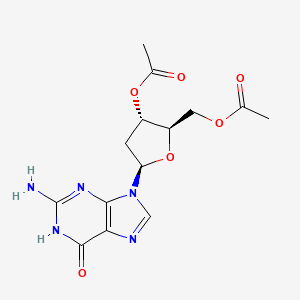
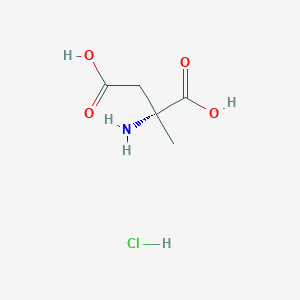
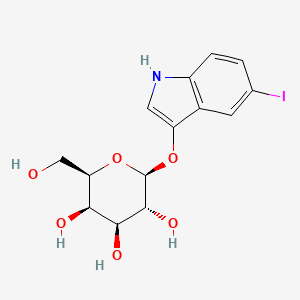
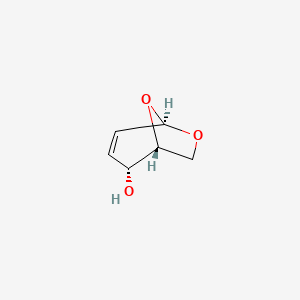
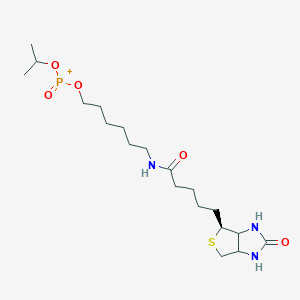
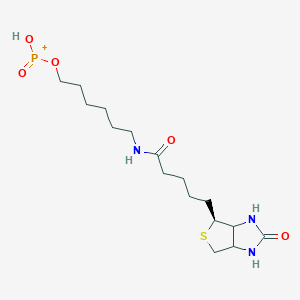
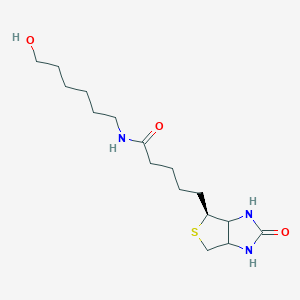
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
